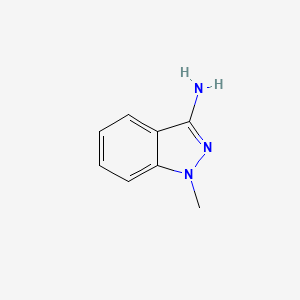

1-Methyl-1H-indazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-7-5-3-2-4-6(7)8(9)10-11/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLGITXFVVEBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484969 | |

| Record name | 1-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-20-4 | |

| Record name | 1-Methyl-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the primary synthesis pathway for 1-Methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research and development. The document provides a comprehensive overview of the synthetic route, reaction mechanisms, detailed experimental protocols, and relevant quantitative data.

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active molecules. Its rigid indazole core and the presence of reactive amino and methyl groups make it a valuable scaffold for the development of novel therapeutic agents. This guide focuses on a reliable and commonly employed two-step synthesis pathway, commencing with the formation of the indazole ring system followed by regioselective N-methylation.

Synthesis Pathway Overview

The most prevalent and efficient synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 1H-indazol-3-amine from 2-fluorobenzonitrile and hydrazine hydrate.

-

Step 2: Regioselective N-methylation of 1H-indazol-3-amine to yield the final product.

This pathway is favored due to the ready availability of starting materials and generally good yields.

Logical Flow of the Synthesis Pathway

Caption: Overall two-step synthesis pathway for this compound.

Quantitative Data

The following table summarizes the typical yields for each step of the synthesis, based on literature reports for analogous reactions.

| Step | Reaction | Starting Materials | Reagents | Solvent | Typical Yield (%) | Reference |

| 1 | Formation of 1H-indazol-3-amine | 2-Fluorobenzonitrile | Hydrazine hydrate | n-Butanol | 85-95 | [1] |

| 2 | N-Methylation of 1H-indazol-3-amine | 1H-indazol-3-amine | Sodium hydride, Methyl iodide | THF or DMF | >99 (regioselectivity for N1) | [2][3] |

Experimental Protocols

Step 1: Synthesis of 1H-indazol-3-amine

This procedure is adapted from the established synthesis of 3-aminoindazoles from o-fluorobenzonitriles.[1]

Materials:

-

2-Fluorobenzonitrile

-

Hydrazine hydrate (80% solution in water)

-

n-Butanol

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluorobenzonitrile (1.0 eq).

-

Add n-butanol as the solvent (approximately 5-10 mL per gram of 2-fluorobenzonitrile).

-

Add hydrazine hydrate (3.0-5.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. If not, the volume of n-butanol can be reduced under vacuum.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold water to remove any remaining hydrazine hydrate.

-

Dry the solid under vacuum to obtain 1H-indazol-3-amine. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol is based on the regioselective N1-methylation of indazoles under thermodynamic control.[2][4]

Materials:

-

1H-indazol-3-amine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a two-neck round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Syringe for the addition of liquids

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, add 1H-indazol-3-amine (1.0 eq).

-

Add anhydrous THF or DMF (approximately 10-20 mL per gram of indazole).

-

Cool the suspension to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of hydrogen gas evolution).

-

Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (1.1 eq) dropwise via syringe.

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Reaction Mechanisms

Mechanism of 1H-indazol-3-amine Formation

The formation of the 3-aminoindazole ring from 2-fluorobenzonitrile and hydrazine proceeds through a nucleophilic aromatic substitution (SNAAr) followed by an intramolecular cyclization.

Caption: Mechanism for the formation of 1H-indazol-3-amine.

Mechanism of N-Methylation

The N-methylation of 1H-indazol-3-amine is a classic SN2 reaction. The indazole is first deprotonated by a strong base (NaH) to form the indazolide anion, which then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The regioselectivity for N1-methylation is thermodynamically controlled, as the N1-substituted product is generally more stable.[2]

Caption: Mechanism for the N-methylation of 1H-indazol-3-amine.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group around 3.9 ppm, in addition to the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the N-methyl carbon, along with the signals for the aromatic carbons of the indazole ring.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the synthesized compound.

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. By carefully controlling the reaction conditions, particularly during the N-methylation step, high regioselectivity for the desired N1-isomer can be achieved. This guide provides the necessary details for researchers to successfully synthesize this important building block for drug discovery and development.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Biological Activity of 1-Methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazol-3-amine has emerged as a significant scaffold in medicinal chemistry, particularly in the development of potent kinase inhibitors. While direct comprehensive biological data on the compound itself is limited in publicly available literature, its derivatives have demonstrated significant activity against key oncogenic kinases. This technical guide synthesizes the available information on the biological activity of this compound and its derivatives, providing insights into its mechanism of action, quantitative data on the activity of its close analogs, and detailed experimental protocols for relevant biological assays. The focus of this whitepaper is to equip researchers and drug development professionals with a thorough understanding of the potential of this chemical entity in oncology and related therapeutic areas.

Introduction: The Indazole Scaffold in Kinase Inhibition

The indazole moiety is a privileged scaffold in drug discovery, known for its ability to mimic the purine core of ATP and interact with the hinge region of protein kinases.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, kinase inhibitors have become a major class of targeted therapeutics.[2] The 1H-indazole-3-amine core, in particular, has been identified as an effective hinge-binding fragment in several kinase inhibitors.[3] The methylation at the N1 position of the indazole ring, creating this compound, is a key structural modification explored in the development of next-generation kinase inhibitors to enhance potency and selectivity.

Biological Activity and Mechanism of Action

Direct studies detailing the comprehensive biological activity profile of this compound are not extensively reported. However, its primary role as a building block for more complex and potent kinase inhibitors provides significant insight into its potential biological effects.

Kinase Inhibition

The most prominent biological activity associated with the this compound scaffold is the inhibition of protein kinases. A key study in this area developed a series of 3-amino-1H-indazole derivatives as type II kinase inhibitors, which bind to the "DFG-out" inactive conformation of the kinase. In this study, a derivative of this compound, compound 22 , demonstrated potent and selective inhibition of FMS-like tyrosine kinase 3 (FLT3) and the T674M mutant of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[4] PDGFRα is another receptor tyrosine kinase implicated in various cancers. The ability of a this compound derivative to inhibit these kinases at nanomolar concentrations highlights the potential of this scaffold in developing targeted cancer therapies.

Downstream Signaling Pathways

The inhibition of kinases like FLT3 by compounds derived from this compound is expected to modulate key downstream signaling pathways that control cell proliferation, survival, and differentiation. The constitutive activation of FLT3 in AML leads to the activation of several pro-survival pathways, including the PI3K/AKT and RAS/MAPK pathways.[5] By inhibiting FLT3, these downstream signaling cascades are suppressed, leading to an anti-proliferative effect.

The logical relationship for the proposed mechanism of action is depicted in the following diagram:

Quantitative Biological Data

| Compound ID | Target Kinase | Assay Type | EC50 (nM) |

| 22 | FLT3 | Cellular Proliferation | Single-digit nanomolar |

| 22 | PDGFRα-T674M | Cellular Proliferation | Single-digit nanomolar |

| 22 | Kit-T670I | Cellular Proliferation | Inactive |

EC50 (Half-maximal effective concentration) values represent the concentration of the compound that inhibits 50% of the cellular response.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its derivatives, based on standard practices in the field.

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., FLT3, PDGFRα)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase, the substrate, and the test compound dilution.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.

-

The luminescent signal, which correlates with ADP production and thus kinase activity, is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay (Ba/F3 Cells)

This cell-based assay determines the effect of a compound on the proliferation of cells that are dependent on a specific kinase for their growth and survival.

Objective: To determine the EC50 value of a test compound in a cellular context.

Materials:

-

Ba/F3 cells engineered to express the kinase of interest (e.g., FLT3 or PDGFRα)

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compound dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Plate reader capable of luminescence detection

Procedure:

-

Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Assess cell viability by adding the CellTiter-Glo® reagent according to the manufacturer's protocol.

-

Measure the luminescent signal, which is proportional to the number of viable cells, using a plate reader.

-

EC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.[6]

Downstream Signaling Pathway Analysis (Western Blot)

This assay is used to investigate the effect of the compound on the phosphorylation status of key downstream signaling molecules of the target kinase pathway.[5]

Objective: To confirm the on-target effect of the compound by observing changes in the phosphorylation of downstream proteins (e.g., FLT3, AKT, ERK).

Materials:

-

Cells expressing the target kinase (e.g., MV4-11 cells for FLT3)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Culture the cells and treat them with varying concentrations of the test compound for a specified duration (e.g., 1-4 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation status of the target and downstream proteins to confirm the inhibitory effect of the compound.[5]

Conclusion and Future Directions

This compound is a valuable scaffold for the development of potent and selective kinase inhibitors. While direct biological data on the core molecule is sparse, its derivatives have demonstrated significant promise, particularly in the context of oncology. The N-methylation of the indazole ring appears to be a favorable modification for achieving high-potency kinase inhibition.

Future research should focus on a more comprehensive biological characterization of this compound itself to fully understand its intrinsic activity and potential off-target effects. Further exploration of the structure-activity relationship around the N1-methyl group and other positions of the indazole ring will be crucial for designing next-generation kinase inhibitors with improved efficacy and safety profiles. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this promising chemical entity.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 3. In vitro kinase assay [protocols.io]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

An In-depth Technical Guide to the Discovery of 1-Methyl-1H-indazol-3-amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-indazol-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively explored as potent agents in various therapeutic areas, particularly in oncology and neuroscience. This technical guide provides a comprehensive overview of the discovery of this compound derivatives and their analogues, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the design and development of novel therapeutics based on this versatile chemical scaffold.

Data Presentation: Biological Activity of 1H-Indazol-3-amine Derivatives

The following tables summarize the in vitro anti-proliferative activity of various 1H-indazole-3-amine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anti-proliferative Activity of Piperazine-Substituted 1H-Indazole-3-amine Derivatives [1][2][3][4]

| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | HEK-293 (Normal Kidney Cells) IC50 (µM) |

| 6o | 5.15 | >40 | >40 | >40 | 33.2 |

Data presented as mean ± SD from three independent experiments.

Signaling Pathways

This compound derivatives have been shown to exert their biological effects through modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

p53/MDM2 and Bcl-2 Family Apoptosis Pathway

A significant mechanism of action for some 1H-indazol-3-amine derivatives involves the activation of the p53 tumor suppressor pathway and the regulation of the Bcl-2 family of proteins, ultimately leading to apoptosis.[1][2][3] DNA damage or cellular stress can lead to the stabilization and activation of p53.[5] Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.[7][8][9]

Caption: p53/MDM2 and Bcl-2 Family Apoptosis Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

Certain analogues of this compound have been investigated as modulators of serotonin receptors, particularly the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.[10] Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][13] These downstream events modulate various cellular responses.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments commonly used in the evaluation of this compound derivatives.

General Synthesis of 1H-Indazole-3-amine Derivatives

The synthesis of 1H-indazole-3-amine derivatives often starts from commercially available substituted 2-fluorobenzonitriles.[3][14] A general synthetic route is outlined below:

Caption: General Synthetic Workflow.

A common procedure involves the reflux of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine.[3][14] This intermediate then undergoes a Suzuki coupling reaction with various substituted boronic acid esters to introduce diversity at the 5-position.[3][14] Finally, the amino group at the 3-position can be further derivatized through coupling reactions with different electrophiles to afford the target compounds. For the synthesis of 1-methyl-1H-indazole-3-carboxylic acid methyl ester, a common intermediate, indazole-3-carboxylic acid methyl ester is treated with sodium hydride and then methyl iodide in dimethylformamide.[15]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[17]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[18]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[20]

Protocol:

-

Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[21]

-

Washing: Wash the cells twice with cold PBS.[22]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[23]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[21]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[22] Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Western Blot Analysis for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53, Bcl-2, and Bax.

Protocol:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[24]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[25]

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[26]

References

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. msudenver.edu [msudenver.edu]

- 14. mdpi.com [mdpi.com]

- 15. prepchem.com [prepchem.com]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

- 18. texaschildrens.org [texaschildrens.org]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. kumc.edu [kumc.edu]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 1-Methyl-1H-indazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Methyl-1H-indazol-3-amine. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related indazole derivatives and fundamental principles of spectroscopic interpretation. This guide is intended to assist researchers, scientists, and drug development professionals in the identification and characterization of this compound. It includes detailed, generalized experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of the indazole core and the influence of the N-methyl and 3-amino substituents. The spectrum is expected to be recorded in a solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | d | 1H | H4 |

| ~7.3 - 7.5 | d | 1H | H7 |

| ~7.0 - 7.2 | t | 1H | H6 |

| ~6.8 - 7.0 | t | 1H | H5 |

| ~5.5 - 6.0 | br s | 2H | NH₂ (amine) |

| ~3.8 - 4.0 | s | 3H | N-CH₃ (methyl) |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

The predicted ¹³C NMR data provides insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 152 | C3 (C-NH₂) |

| ~141 - 143 | C7a |

| ~128 - 130 | C5 |

| ~122 - 124 | C3a |

| ~120 - 122 | C6 |

| ~110 - 112 | C4 |

| ~100 - 102 | C7 |

| ~35 - 37 | N-CH₃ (methyl) |

Solvent: DMSO-d₆

Predicted Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in positive ion mode is expected to yield the following data.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Exact Mass | 147.0796 |

| Predicted [M+H]⁺ Ion | 148.0875 |

| Key Fragmentation Ions | Expected fragments would result from the loss of NH₃, CH₃, and cleavage of the indazole ring. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Ascend series) would be utilized for acquiring ¹H and ¹³C NMR spectra.[1]

-

Sample Preparation: Approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

A standard proton experiment would be performed.

-

Typical parameters would include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

A sufficient number of scans (e.g., 16 or 32) would be averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled carbon experiment (e.g., PENDANT or DEPT) would be run to obtain the ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) would be required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width would be set to encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: The resulting Free Induction Decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts would be reported in parts per million (ppm).

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive or a similar instrument equipped with an electrospray ionization (ESI) source, would be used.[1]

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent compatible with ESI, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL. A small amount of formic acid may be added to promote protonation.

-

Acquisition:

-

The sample solution would be introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

A full scan mass spectrum would be acquired over a relevant mass-to-charge (m/z) range (e.g., m/z 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) experiments would be performed on the [M+H]⁺ ion to induce fragmentation and observe characteristic product ions.

-

-

Data Analysis: The acquired mass spectra would be analyzed to determine the accurate mass of the parent ion and its fragmentation pattern. This data would be used to confirm the elemental composition and elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

References

1-Methyl-1H-indazol-3-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its potential as a kinase inhibitor and anticancer agent. The information is compiled from various scientific sources to support research and development efforts in oncology and related fields.

Physicochemical Properties

This compound, also known as N-Methyl-1H-indazol-3-amine, is a small molecule with the following key identifiers and properties.

| Property | Value | Reference |

| CAS Number | 1006-28-6 | [1] |

| Molecular Formula | C₈H₉N₃ | [1] |

| Molecular Weight | 147.18 g/mol | [1] |

| IUPAC Name | N-Methyl-1H-indazol-3-amine | [1] |

| SMILES | CNC1=NNC2=C1C=CC=C2 | [1] |

| Purity | Typically available at ≥95% | [1] |

Synthesis

General Synthetic Workflow

The synthesis of N-methylated indazole amines can be conceptualized as a multi-step process, often starting from a readily available substituted benzonitrile. The following diagram illustrates a plausible synthetic route.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Related Derivative (6-bromo-1-methyl-1H-indazol-3-amine)

This protocol, adapted from the synthesis of a similar compound, provides a practical example of the chemical transformations involved.

Materials:

-

6-bromo-1H-indazol-3-amine

-

Dimethylformamide (DMF)

-

Sodium hydride (60% dispersion in oil)

-

Iodomethane

-

Water

Procedure:

-

Dissolve 6-bromo-1H-indazol-3-amine in DMF and cool the solution to 0°C.

-

Add sodium hydride in portions while stirring.

-

Continue stirring the reaction mixture at 0°C for 30 minutes.

-

Add iodomethane dropwise to the mixture.

-

Allow the reaction to stir for 2 hours at room temperature.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and dry.

Biological Activity and Mechanism of Action

The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, particularly as kinase inhibitors and anticancer agents.[2] While specific biological data for this compound is limited in the public domain, the activities of closely related analogs provide strong indications of its potential therapeutic applications.

Anticancer Activity of Indazole Derivatives

A study on a series of 1H-indazole-3-amine derivatives demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3][4] One notable derivative, compound 6o , exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[3][4]

| Compound | Cell Line | IC₅₀ (µM) |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |

| A549 (Lung Cancer) | >50 | |

| PC-3 (Prostate Cancer) | >50 | |

| Hep-G2 (Hepatoma) | >50 | |

| HEK-293 (Normal Kidney Cells) | 33.2 |

Data for a structurally related 1H-indazole-3-amine derivative, not this compound.[3][4]

Proposed Mechanism of Action: p53/MDM2 Pathway

The anticancer activity of indazole derivatives is believed to be mediated, at least in part, through the induction of apoptosis and cell cycle arrest.[3][5] Compound 6o was shown to affect the p53/MDM2 pathway.[3][5] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is tightly controlled by the E3 ubiquitin ligase MDM2. Inhibition of the p53-MDM2 interaction can lead to p53 activation and subsequent tumor cell death.

Caption: Proposed mechanism of action via the p53/MDM2 signaling pathway.

Kinase Inhibition Profile

The 3-amino-1H-indazole scaffold is recognized as a potent hinge-binding motif for various kinases.[6] Kinome-wide screening of related compounds has revealed inhibitory activity against a range of kinases, including FLT3, PDGFRα, and Kit.[6] This suggests that this compound may also function as a kinase inhibitor.

Experimental Methodologies

The following are general protocols for key cell-based assays used to evaluate the biological activity of indazole derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a plate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, such as the phosphorylation status of signaling proteins.

Protocol:

-

Treat cells with the test compound and prepare cell lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to the target proteins (e.g., phospho-FLT3, p53, MDM2).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly in the field of oncology. Its structural similarity to known kinase inhibitors and the demonstrated anticancer activity of its derivatives warrant further investigation into its specific biological targets and mechanism of action. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

- 1. N-Methyl-1H-indazol-3-amine 95% | CAS: 1006-28-6 | AChemBlock [achemblock.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

1-Methyl-1H-indazol-3-amine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research and development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies and protocols for determining its physicochemical properties. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the viability of this compound for further development. The guide details experimental protocols for solubility and forced degradation studies and provides visualizations for experimental workflows and a potential signaling pathway based on the known biological activities of related indazole derivatives.

Introduction

This compound is a heterocyclic amine belonging to the indazole class of compounds. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Several marketed drugs, such as the antiemetic granisetron and the kinase inhibitor axitinib, feature the indazole core, highlighting its therapeutic importance.[1] The 1H-indazole-3-amine moiety, in particular, is known to be an effective hinge-binding fragment for kinases. Given its structural similarity to biologically active compounds, this compound holds significant potential as a building block for novel therapeutic agents.

A thorough understanding of the solubility and stability of a drug candidate is fundamental to its development. These parameters influence its formulation, bioavailability, and shelf-life. This guide provides the theoretical and practical framework for conducting these critical assessments for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, Table 1 summarizes the predicted and known properties of the parent compound, 1H-indazol-3-amine, to provide a baseline for expected characteristics.

Table 1: Physicochemical Properties of 1H-Indazol-3-amine (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃ | [2][3] |

| Molar Mass | 133.15 g/mol | [3] |

| Melting Point | 156-157 °C | [3] |

| Boiling Point (Predicted) | 376.6 ± 15.0 °C | [3] |

| Density (Predicted) | 1.367 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.89 ± 0.40 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Solubility Assessment

Determining the solubility of this compound in various solvents is a critical step in early-stage drug development. Solubility impacts formulation strategies, bioavailability, and the design of subsequent in vitro and in vivo experiments.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

A standard approach to determine solubility involves both kinetic and thermodynamic measurements.

Objective: To determine the solubility of this compound in aqueous buffers and relevant organic solvents.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Buffers at various pH values (e.g., pH 2, 5, 7, 9)

-

Organic solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Shaker incubator

-

Centrifuge

-

Calibrated analytical balance and pH meter

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Kinetic Solubility:

-

Add small aliquots of the stock solution to the aqueous buffers in a 96-well plate.

-

Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Measure the turbidity of each well using a nephelometer or plate reader. The concentration at which precipitation is first observed is the kinetic solubility.

-

-

Thermodynamic (Equilibrium) Solubility:

-

Add an excess amount of solid this compound to vials containing the selected aqueous buffers and organic solvents.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Data Presentation:

The results should be summarized in a table for easy comparison.

Table 2: Solubility Data for this compound (Hypothetical)

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | Data | Data | Thermodynamic |

| 0.1 N HCl (pH ~1) | 25 | Data | Data | Thermodynamic |

| Water | 25 | Data | Data | Thermodynamic |

| DMSO | 25 | Data | Data | Thermodynamic |

| Ethanol | 25 | Data | Data | Thermodynamic |

Logical Workflow for Solubility Determination

Caption: Workflow for determining the kinetic and thermodynamic solubility of a compound.

Stability Assessment

Stability testing is crucial to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life. Forced degradation studies are performed under more severe conditions than accelerated stability testing to generate degradation products.[4][5]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Calibrated oven

-

Photostability chamber with UV and visible light sources

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and 60°C for a defined period (e.g., up to 7 days). If no degradation is observed, use 1 M HCl. Neutralize the sample before analysis.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and 60°C for a defined period. If no degradation is observed, use 1 M NaOH. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and the solution to heat (e.g., 60-80°C) for a defined period.

-

Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis:

-

At specified time points, analyze the stressed samples using a stability-indicating HPLC method.

-

The HPLC method should be capable of separating the parent compound from its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradants.

-

Quantify the amount of remaining parent compound and the formation of degradation products. The target degradation is typically in the range of 5-20%.[6]

-

Data Presentation:

The results should be tabulated to show the percentage of degradation under each stress condition.

Table 3: Forced Degradation of this compound (Hypothetical Results)

| Stress Condition | Duration | Temperature (°C) | Degradation (%) | Number of Degradants |

| 0.1 M HCl | 7 days | 60 | Data | Data |

| 0.1 M NaOH | 7 days | 60 | Data | Data |

| 3% H₂O₂ | 24 hours | RT | Data | Data |

| Thermal (Solid) | 14 days | 80 | Data | Data |

| Photostability | - | - | Data | Data |

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exert their biological effects through various mechanisms, most notably as inhibitors of protein kinases.[7] The 1H-indazole-3-amine scaffold is a key structural motif in several kinase inhibitors.[7] Furthermore, some indazole derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, potentially through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[7][8][9]

Based on this, a hypothetical signaling pathway for an anticancer effect of this compound is presented below. This diagram illustrates a potential mechanism of action that would require experimental validation.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. biomedres.us [biomedres.us]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methyl-1H-indazol-3-amine and its Derivatives

Disclaimer: As of the current date, specific mechanism of action studies for 1-Methyl-1H-indazol-3-amine are not available in the public domain. This guide therefore provides a comprehensive overview of the known biological activities and hypothesized mechanisms of action for closely related 1H-indazol-3-amine derivatives, which are primarily investigated for their anti-cancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically evaluated and approved drugs.[1] Its derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. While the specific biological targets of this compound remain uncharacterized, research on its close analogs suggests potential involvement in key cancer-related signaling pathways, including the inhibition of protein kinases and modulation of apoptosis.

Putative Mechanisms of Action of 1H-Indazol-3-amine Derivatives

Studies on various derivatives of 1H-indazol-3-amine suggest two primary putative mechanisms of action in the context of cancer: inhibition of protein kinases and induction of apoptosis through modulation of the p53-MDM2 and Bcl-2 pathways.

1. Protein Kinase Inhibition:

The indazole nucleus is a key pharmacophore in a number of kinase inhibitors.[2] Several derivatives of 1H-indazol-3-amine have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

-

Tyrosine Kinase Inhibition: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, which is a crucial interaction domain in many tyrosine kinases.[1] For instance, the approved drug Linifanib, which contains this scaffold, effectively binds to the hinge region of tyrosine kinases.[1] Computational studies have explored indazole scaffolds as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key tyrosine kinase involved in angiogenesis.[3] Other indazole-based compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[2][4]

2. Modulation of Apoptotic Pathways:

A significant body of research points towards the ability of 1H-indazol-3-amine derivatives to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key regulatory proteins.

-

p53-MDM2 Pathway: Some 1H-indazol-3-amine derivatives are believed to exert their anti-cancer effects by interfering with the p53-MDM2 pathway.[1][5][6] The p53 protein is a critical tumor suppressor that can initiate apoptosis in response to cellular stress.[7] MDM2 is a negative regulator of p53, promoting its degradation.[8] Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, subsequently triggering apoptosis in cancer cells.[9]

-

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of apoptosis. Certain 1H-indazol-3-amine derivatives have been shown to modulate the expression of these proteins, leading to a pro-apoptotic state.[1][10] This is typically characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[10]

Quantitative Data for 1H-Indazol-3-amine Derivatives

The following table summarizes the in vitro anti-proliferative activity of selected 1H-indazol-3-amine derivatives against various human cancer cell lines. It is important to reiterate that these data are for derivatives and not for this compound itself.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [1][5][6] |

| A549 (Lung Cancer) | >10 | [1] | |

| PC-3 (Prostate Cancer) | >10 | [1] | |

| Hep-G2 (Hepatoma) | >10 | [1] | |

| HEK-293 (Normal Kidney Cells) | 33.2 | [1][5][6] | |

| 2f | A549 (Lung Cancer) | 0.23 - 1.15 | [10] |

| HepG2 (Hepatocellular Carcinoma) | 0.23 - 1.15 | [10] | |

| MCF-7 (Breast Cancer) | 0.23 - 1.15 | [10] | |

| HCT116 (Colorectal Cancer) | 0.23 - 1.15 | [10] | |

| 89 | K562 (Leukemia) | 6.50 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of 1H-indazol-3-amine derivatives.

1. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[12][13]

-

Cell Culture: Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[13]

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., 1H-indazol-3-amine derivatives) for a specified period, typically 48 hours.[13]

-

MTT Addition: After the treatment period, MTT solution is added to each well and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]

2. Apoptosis Detection Assay

Apoptosis is often assessed using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[5]

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

-

Staining: After treatment, cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[5]

3. Western Blotting Assay

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[5]

-

Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, p53, MDM2). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software, and protein expression levels are normalized to a loading control such as GAPDH.[5]

Mandatory Visualizations

Caption: General experimental workflow for evaluating the anti-cancer activity of 1H-indazol-3-amine derivatives.

Caption: Hypothesized apoptotic signaling pathway modulated by 1H-indazol-3-amine derivatives.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. excli.de [excli.de]

- 8. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

The 3-Amino-1H-Indazole Scaffold: A Privileged Motif for Kinase Inhibition

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The 1-methyl-1H-indazol-3-amine core, and more broadly the 3-amino-1H-indazole scaffold, has emerged as a significant pharmacophore in medicinal chemistry, particularly in the development of potent and selective protein kinase inhibitors. While direct biological target data for the specific molecule this compound is limited in publicly available literature, extensive research on its derivatives highlights the critical role of the 3-amino-1H-indazole moiety as a "hinge-binding" motif. This guide provides an in-depth overview of the known biological targets of derivatives of this compound, focusing on the quantitative data, experimental methodologies, and associated signaling pathways. The 3-amino group of the indazole core is predicted to interact with the hinge region of kinases, a critical component of the ATP-binding pocket, thereby conferring inhibitory activity.[1]

Key Biological Targets: A Focus on Protein Kinases

Derivatives of the 3-amino-1H-indazole scaffold have been shown to inhibit a range of protein kinases, many of which are implicated in cancer and other diseases. The primary targets identified are receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.

Primary Kinase Targets

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2] The 3-amino-1H-indazole scaffold is a key component in several potent FLT3 inhibitors.[1][3]

-

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase involved in cell growth and proliferation. Mutations in PDGFRα are associated with various cancers.[1][3]

-

c-Kit: A receptor tyrosine kinase crucial for the development of certain cell types, and a target in various cancers.[1][3]

-

BCR-ABL: A fusion protein with constitutive tyrosine kinase activity, characteristic of chronic myeloid leukemia (CML).[4]

Other Identified Kinase Targets

Beyond the primary targets, derivatives of 3-amino-1H-indazole have demonstrated inhibitory activity against a broader spectrum of kinases, including:

-

Anaplastic Lymphoma Kinase (ALK)[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]

-

Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[7]

-

Aurora A Kinase[7]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of 3-amino-1H-indazole derivatives is typically quantified by IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. The following tables summarize the available quantitative data for representative derivatives.

Table 1: Inhibitory Activity of 3-Amino-1H-indazol-6-yl-benzamide Derivatives [1]

| Compound | Target Cellular Assay | EC50 (nM) |

| 4 | MOLM13 (FLT3) | 5 |

| PDGFRα-T674M-Ba/F3 | 17 | |

| Kit-T670I-Ba/F3 | 198 | |

| 11 | MOLM13 (FLT3) | 3 |

| PDGFRα-T674M-Ba/F3 | 9 | |

| Kit-T670I-Ba/F3 | 125 | |

| 22 (Methyl analog) | MOLM13 (FLT3) | 2 |

| PDGFRα-T674M-Ba/F3 | 4 | |

| Kit-T670I-Ba/F3 | >1000 |

Table 2: Inhibitory Activity of a Pan-BCR-ABL Inhibitor with a 3-Amino-1H-indazole Core [4]

| Compound | Target Kinase/Cell Line | IC50/GI50 (nM) |

| AKE-72 (5) | BCR-ABL (Wild-Type) | < 0.5 |

| BCR-ABL (T315I mutant) | 9 | |

| K-562 (CML cell line) | < 10 (GI50) |

Experimental Protocols

The identification and characterization of the biological targets of 3-amino-1H-indazole derivatives involve a range of biochemical and cell-based assays.

Kinase Inhibition Assays (Biochemical)

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

-

ADP-Glo™ Kinase Assay: This is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.

-

Protocol:

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate, and ATP in a kinase reaction buffer.

-

Add the test compound at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase-based reaction that produces light.

-

Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate IC50 values by plotting the luminescence signal against the compound concentration.[8]

-

-

Kinome-wide Profiling

To assess the selectivity of a compound, it is often screened against a large panel of kinases.

-

KINOMEscan™ Assay: This is a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.

-

Protocol:

-

Kinases are tagged with a DNA label and incubated with the test compound and an immobilized, active-site directed ligand.

-

The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

-

A lower amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

-

The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.[9][10][11]

-

-

Cellular Proliferation Assays

These assays determine the effect of a compound on the growth and viability of cancer cell lines that are dependent on the activity of the target kinase.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cell lines (e.g., MOLM13 for FLT3, Ba/F3 cells engineered to express a specific kinase) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

Calculate EC50 values by plotting the percentage of viable cells against the compound concentration.[12][13]

-

-

Signaling Pathways and Experimental Workflows

The inhibition of kinases by 3-amino-1H-indazole derivatives disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, promoting cell survival and proliferation in AML.[5][14][15][16][17]

Caption: FLT3 Signaling Pathway and Inhibition.

PDGFRα Signaling Pathway

Activation of PDGFRα triggers downstream signaling cascades such as the PI3K/AKT and RAS/MAPK pathways, which are involved in cell growth and angiogenesis.[4][18][19][20][21]

Caption: PDGFRα Signaling Pathway and Inhibition.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing a kinase inhibitor typically follows a structured workflow, from initial screening to in-depth cellular analysis.

Caption: Kinase Inhibitor Profiling Workflow.

Conclusion

The 3-amino-1H-indazole scaffold represents a highly versatile and effective starting point for the design of potent kinase inhibitors. While data on the specific molecule this compound is sparse, the wealth of information on its derivatives underscores the importance of this chemical motif in targeting key kinases involved in cancer. The primary targets identified are FLT3, PDGFRα, c-Kit, and BCR-ABL, with numerous other kinases also showing susceptibility to inhibition. The experimental protocols outlined provide a robust framework for the identification and characterization of novel inhibitors based on this privileged scaffold. Further exploration of the structure-activity relationships of 3-amino-1H-indazole derivatives will undoubtedly lead to the development of new and improved targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. chayon.co.kr [chayon.co.kr]

- 10. Assays - HMS LINCS Project [lincs.hms.harvard.edu]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. benchchem.com [benchchem.com]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sinobiological.com [sinobiological.com]

The Role of 1-Methyl-1H-indazol-3-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. Within this class, 3-aminoindazoles have garnered significant attention, particularly as potent inhibitors of protein kinases. The 1-Methyl-1H-indazol-3-amine moiety, a specific and important variant, serves as a critical building block for numerous therapeutic agents. Its defining feature is the 3-amino group, which acts as an effective hydrogen bond donor-acceptor motif, frequently engaging with the hinge region of kinase ATP-binding pockets. The methylation at the N1 position further refines the molecule's physicochemical properties, influencing its solubility, metabolic stability, and conformational rigidity, thereby impacting target affinity and selectivity. This guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic applications of derivatives based on the this compound core.

Synthesis and Chemical Properties

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient route involves the cyclization of an appropriately substituted benzonitrile precursor, followed by a selective N-methylation. This ensures the correct isomeric form, which is crucial for biological activity.

Experimental Protocol: Representative Synthesis of this compound

This protocol outlines a plausible two-step synthesis starting from 2-fluorobenzonitrile.

Step 1: Synthesis of 1H-Indazol-3-amine

-

Reaction Setup: To a round-bottom flask, add 2-fluorobenzonitrile (1.0 eq) and n-butanol (5-10 volumes).

-

Addition of Hydrazine: Add hydrazine hydrate (80% solution, 2.0-3.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration, washed with a cold solvent like ethanol or diethyl ether, and dried under vacuum to yield 1H-indazol-3-amine.

Step 2: Selective N1-Methylation of 1H-Indazol-3-amine